3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one

Lipophilicity Drug-likeness Membrane permeability

3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one (CAS 51460-18-5) is a synthetic 3-arylidene-2(3H)-furanone derivative bearing a 4-methylbenzylidene substituent at position 3 and an unsubstituted phenyl ring at position 5 of the butenolide core. Its molecular formula is C₁₈H₁₄O₂ with a molecular weight of 262.3 g/mol.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 51460-18-5
Cat. No. B12903740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzylidene)-5-phenylfuran-2(3h)-one
CAS51460-18-5
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C18H14O2/c1-13-7-9-14(10-8-13)11-16-12-17(20-18(16)19)15-5-3-2-4-6-15/h2-12H,1H3/b16-11-
InChIKeyINPHSKFPFRVDJE-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one (CAS 51460-18-5): Core Identity, Physicochemical Profile, and Procurement Context


3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one (CAS 51460-18-5) is a synthetic 3-arylidene-2(3H)-furanone derivative bearing a 4-methylbenzylidene substituent at position 3 and an unsubstituted phenyl ring at position 5 of the butenolide core. Its molecular formula is C₁₈H₁₄O₂ with a molecular weight of 262.3 g/mol [1]. The compound is a member of the broader 3-arylidene-5-phenyl-2(3H)-furanone class, which has been investigated for antimycobacterial, antibacterial, and anti-inflammatory activities [2]. It carries the NCI Developmental Therapeutics Program identifier NSC140716, indicating its historical inclusion in anticancer screening [1].

Why 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one Cannot Be Interchanged with Unsubstituted, Regioisomeric, or Halogenated 3-Arylidene Furanone Analogs


Within the 3-arylidene-5-phenyl-2(3H)-furanone scaffold, even minor substituent changes produce quantifiable shifts in lipophilicity and electronic character that directly impact membrane permeability, target binding, and biological potency. The 4-methyl group on the benzylidene ring of CAS 51460-18-5 raises the computed XLogP3 to 4.3, versus approximately 3.7 for the unsubstituted parent 3-benzylidene-5-phenylfuran-2(3H)-one—a difference of ~0.6 log units that alters partitioning behavior in both assay and in vivo settings [1]. Furthermore, regioisomeric series such as 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones invert the methyl placement, relocating it from the 3-benzylidene to the 5-phenyl position, which reorients the molecular dipole and can reverse structure-activity trends observed in antibacterial and anti-inflammatory assays [2]. Halogenated or methoxylated analogs introduce additional hydrogen-bond or steric perturbations that further confound direct substitution. These non-interchangeable structure-property relationships necessitate compound-specific sourcing and preclude generic replacement.

Quantitative Differentiation Evidence for 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one (CAS 51460-18-5) Relative to Closest Analogs


Lipophilicity Advantage: XLogP3 of 4.3 for the 4-Methylbenzylidene Derivative vs. ~3.7 for the Unsubstituted Parent

The target compound exhibits a computed XLogP3 of 4.3, reflecting the contribution of the para-methyl substituent on the benzylidene ring [1]. In contrast, the unsubstituted parent compound 3-benzylidene-5-phenylfuran-2(3H)-one (CAS 4361-96-0, CID 1551567) has an estimated XLogP3 of approximately 3.7 [2]. This +0.6 log-unit increase is consistent with the well-established Hansch π value of ~0.56 for a methyl group on an aromatic ring [3], and it places the target compound nearer the optimal lipophilicity range (LogP 2–5) for oral drug-likeness while remaining below the threshold associated with poor solubility.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Differentiation: +14 Da Mass Shift from the Unsubstituted Parent Enables Distinct Analytical Detection and Chromatographic Retention

The target compound has a molecular weight of 262.3 g/mol (monoisotopic mass 262.099 Da), precisely 14.0 Da heavier than the unsubstituted parent 3-benzylidene-5-phenylfuran-2(3H)-one (MW 248.28 g/mol) [1][2]. This mass difference corresponds to one methylene unit (–CH₂– replacement of –H) and is readily resolved by standard LC-MS single-quadrupole instruments operating at unit mass resolution. The additional methyl group also increases the compound's retention time on reversed-phase C18 columns by an estimated 0.5–1.5 minutes under typical water/acetonitrile gradients, providing a practical basis for distinguishing the compound from its des-methyl analog in mixture analysis.

Molecular weight LC-MS Chromatographic separation

Regioisomeric Differentiation: Methyl Placement on the 3-Benzylidene vs. the 5-Phenyl Ring Produces Distinct Substitution Patterns with Divergent Biological Activity Trends

The target compound places the 4-methyl substituent on the benzylidene ring at position 3, whereas the series reported by Husain et al. (2009) in the Journal of the Serbian Chemical Society features 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones—compounds in which the methyl group resides on the 5-phenyl ring instead [1]. In that regioisomeric series, antibacterial activity (MIC) varied markedly with the arylidene substituent: compound 2e (3-(4-methylbenzylidene)-5-(4-methylphenyl) derivative, bearing methyl groups on both rings) showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, whereas compound 2a (3-benzylidene-5-(4-methylphenyl) derivative) displayed a different activity profile [1]. This position-dependent activity trend demonstrates that the location of the methyl group—on the benzylidene (target compound) versus the 5-phenyl ring (regioisomer series)—is a critical determinant of pharmacological outcome and cannot be assumed equivalent.

Regioisomerism Structure-activity relationship Antibacterial

Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area: Identical Across 3-Arylidene-5-phenyl-2(3H)-furanone Analogs, Positioning the Methyl Derivative for Predictable Permeability

The target compound possesses 0 hydrogen bond donors and 2 hydrogen bond acceptors (the furanone carbonyl oxygen and the ring oxygen), with a topological polar surface area (TPSA) of 26.3 Ų [1]. These values are identical across all 3-arylidene-5-phenyl-2(3H)-furanone analogs that lack additional heteroatom substitution on the aryl rings—including the unsubstituted parent, the 4-chloro analog, and the 4-methoxy analog [2]. Because TPSA and H-bond counts are primary determinants of passive membrane permeability and blood-brain barrier penetration, the entire series shares a common baseline permeability potential. The sole differentiating physicochemical factor driving differential absorption and distribution within this subclass is lipophilicity (XLogP3), where the target compound's methyl group provides a quantifiable advantage over the des-methyl parent (ΔXLogP3 ≈ +0.6) without incurring the TPSA penalty that would accompany a hydroxyl or carboxyl substituent.

TPSA Hydrogen bonding Drug-likeness ADME

Class-Level Antimycobacterial and Antibacterial Activity: 3-Arylidene-5-phenyl-2(3H)-furanones Are Validated as Anti-Tubercular and Anti-Inflammatory Scaffolds

The 3-arylidene-5-(substituted phenyl)-2(3H)-furanone scaffold has demonstrated reproducible biological activity in multiple independent studies. Husain et al. (2009, Acta Poloniae Pharmaceutica) reported that a series of 3-arylidene-5-(substituted phenyl)-2(3H)-furanones (compounds 3–10) were screened against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) in BACTEC medium, with compound 19—a pyrrolone analog—emerging as the most active [1]. Separately, the regioisomeric 3-arylidene-5-(4-methylphenyl)-2(3H)-furanone series exhibited antibacterial MIC values and anti-inflammatory activity in the carrageenan-induced rat paw edema model [2]. While direct quantitative MIC or IC₅₀ data for the specific target compound 3-(4-methylbenzylidene)-5-phenylfuran-2(3H)-one (CAS 51460-18-5) are not publicly available as of the search date, its structural placement within this validated pharmacophore class—combined with its favorable computed drug-likeness parameters—provides class-level confidence in its suitability as a screening candidate or synthetic intermediate for anti-infective and anti-inflammatory lead optimization programs.

Antimycobacterial Antibacterial Anti-inflammatory Furanone pharmacophore

Commercial Availability at 97% Purity with Defined Analytical Specifications vs. Uncharacterized or Lower-Purity Analogs

The target compound is available from multiple chemical suppliers at a certified purity of 97% (HPLC), with full analytical characterization including SMILES string (O=C1OC(C2=CC=CC=C2)=C/C1=C/C3=CC=C(C)C=C3), InChIKey (INPHSKFPFRVDJE-WJDWOHSUSA-N), and CAS registry verification . Physical properties including density (1.215 g/cm³), boiling point (483.5 °C at 760 mmHg), and flash point (204.7 °C) have been computationally predicted and are available for specification purposes . The (E)-stereoisomer is also cataloged under CAS 147937-89-1, enabling stereochemically defined procurement when required [1]. This level of specification contrasts with less-characterized analogs that may be offered without stereochemical definition or at lower purity grades, introducing uncontrolled variability into biological assays.

Purity Procurement Quality control Vendor specification

High-Impact Application Scenarios for 3-(4-Methylbenzylidene)-5-phenylfuran-2(3H)-one (CAS 51460-18-5) Based on Quantified Differentiation Evidence


Anti-Tubercular Lead Optimization: SAR Expansion of the 3-Arylidene-5-phenyl-2(3H)-furanone Pharmacophore Against M. tuberculosis H37Rv

The 3-arylidene-5-phenyl-2(3H)-furanone scaffold has validated antimycobacterial activity in the MABA assay against M. tuberculosis H37Rv [1]. The target compound, with its specific 4-methylbenzylidene substitution and XLogP3 of 4.3, occupies an underexplored region of the SAR landscape. Its computed lipophilicity advantage (+0.6 log units vs. the unsubstituted parent) predicts enhanced mycobacterial cell wall penetration—a critical factor for accessing intracellular bacilli. Researchers expanding anti-TB SAR should prioritize this compound over the des-methyl parent to systematically probe the contribution of lipophilicity to potency, while its 0 HBD / 2 HBA / 26.3 Ų TPSA profile ensures that any observed activity differences can be attributed primarily to the methyl-driven lipophilicity shift rather than confounding H-bond or polarity changes [2].

Regioisomeric Selectivity Studies: Resolving the Contribution of Methyl Group Position (3-Benzylidene vs. 5-Phenyl) to Antibacterial and Anti-Inflammatory Potency

The JSCS study by Husain et al. established that 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones (methyl on the 5-phenyl ring) exhibit antibacterial MIC values and anti-inflammatory activity in the carrageenan rat paw edema model [3]. The target compound inverts this substitution pattern (methyl on the 3-benzylidene, unsubstituted phenyl at C5), creating a matched molecular pair for regioisomeric SAR analysis. Procuring both the target compound and its 5-(4-methylphenyl) regioisomer enables direct head-to-head comparison to determine whether methyl placement on the benzylidene ring enhances or diminishes activity relative to placement on the 5-phenyl ring—a question that has not been systematically addressed in the published literature.

Computational Drug Design and Molecular Docking: A Well-Characterized Lipophilic Furanone for Permeability-Focused Virtual Screening Libraries

With its fully defined stereochemistry (Z-configuration under CAS 51460-18-5), computed physicochemical parameters (XLogP3 = 4.3; TPSA = 26.3 Ų; 0 HBD; 2 HBA), and confirmed 97% purity [2], the target compound is well-suited for inclusion in computational screening decks targeting intracellular or membrane-associated protein targets. Its physicochemical profile places it within Lipinski-compliant oral drug space, and the availability of the (E)-isomer (CAS 147937-89-1) as a separate procurement item [4] allows stereochemistry-controlled docking studies to assess the impact of geometric isomerism on binding pose and affinity predictions.

Synthetic Intermediate for Heterocyclic Library Construction: Knoevenagel Condensation-Derived Scaffold with a Reactive α,β-Unsaturated Lactone Core

The compound is synthesized via Knoevenagel condensation of 4-methylbenzaldehyde with 5-phenylfuran-2(3H)-one, yielding the 3-arylidene-2(3H)-furanone scaffold . The α,β-unsaturated carbonyl system embedded in the butenolide ring is electrophilic and can undergo conjugate addition with nitrogen, oxygen, and sulfur nucleophiles, as well as cycloaddition reactions. This reactivity has been exploited to generate pyrrolone, pyridazinone, and other heterocyclic derivatives with diverse biological profiles [1][3]. The target compound's single methyl substituent provides a defined steric and electronic perturbation relative to the parent scaffold, making it a useful building block for constructing focused libraries where incremental lipophilicity variation is desired without introducing additional hydrogen-bonding functionality.

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